molecular formula C9H16N2O5S B14232957 1-(Morpholine-4-sulfonyl)-L-proline CAS No. 821800-14-0

1-(Morpholine-4-sulfonyl)-L-proline

Cat. No.: B14232957
CAS No.: 821800-14-0
M. Wt: 264.30 g/mol
InChI Key: WVNPQTRPVNQHRE-QMMMGPOBSA-N
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Description

1-(Morpholine-4-sulfonyl)-L-proline is a compound that features a morpholine ring attached to a sulfonyl group, which is further connected to an L-proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholine-4-sulfonyl)-L-proline typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholine-4-sulfonyl)-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced morpholine compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Morpholine-4-sulfonyl)-L-proline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(Morpholine-4-sulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Morpholine-4-sulfonyl)-L-proline include:

Uniqueness

This compound is unique due to its combination of a morpholine ring and an L-proline moiety, which imparts specific chemical and biological properties.

Properties

CAS No.

821800-14-0

Molecular Formula

C9H16N2O5S

Molecular Weight

264.30 g/mol

IUPAC Name

(2S)-1-morpholin-4-ylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H16N2O5S/c12-9(13)8-2-1-3-11(8)17(14,15)10-4-6-16-7-5-10/h8H,1-7H2,(H,12,13)/t8-/m0/s1

InChI Key

WVNPQTRPVNQHRE-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)N2CCOCC2)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)N2CCOCC2)C(=O)O

Origin of Product

United States

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